3,6-ジブロモピラジン-2-カルボニトリル

概要

説明

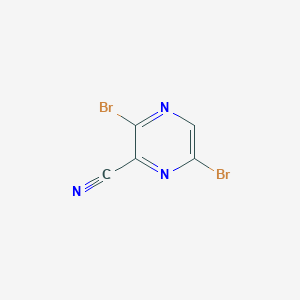

“3,6-Dibromopyrazine-2-carbonitrile” is a chemical compound that is used as a building block in heterocyclic chemistry . It is also known as "Favipiravir Impurity 29" .

Synthesis Analysis

The synthesis of “3,6-Dibromopyrazine-2-carbonitrile” involves a reaction with tert-butyl nitrite and copper (II) bromide in acetonitrile at 50°C . The reaction is stirred for 2 hours, then quenched with a 2N HCl solution, and the resulting precipitate is collected . The yield of this reaction is reported to be 53.5% .

Molecular Structure Analysis

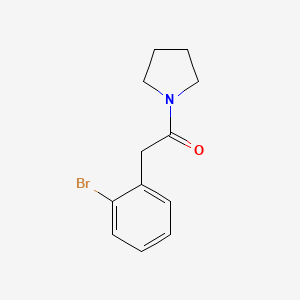

The molecular formula of “3,6-Dibromopyrazine-2-carbonitrile” is C5HBr2N3 . Its molecular weight is 262.89 .

Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “3,6-Dibromopyrazine-2-carbonitrile” is a reaction with tert-butyl nitrite and copper (II) bromide . This reaction is carried out in acetonitrile at 50°C .

Physical and Chemical Properties Analysis

“3,6-Dibromopyrazine-2-carbonitrile” is a solid compound . It has a molecular weight of 262.89 . It should be stored in a sealed, dry environment at 2-8°C .

科学的研究の応用

3,6-ジブロモピラジン-2-カルボニトリル: 包括的な分析

医薬品研究: この化合物は、多くの窒素含有複素環化合物と同様に、医薬品に広く用いられています。その構造は、様々な疾患を標的とする生物活性化合物または薬物の合成に利用できます。

有機材料合成: 3,6-ジブロモピラジン-2-カルボニトリルは、電子不足性を有するため、独自の電子特性を持つ有機材料を作成するための潜在的な候補となります。

天然物合成: 複素環化合物は、多くの天然物における重要な構造です。この化合物は、複雑な天然分子の合成における前駆体または中間体として役立ちます。

4. 有機太陽電池 (OSC) の性能最適化 電子不足性ユニットとして、3,6-ジブロモピラジン-2-カルボニトリルは、OSC の性能を高めるための固体添加剤として使用できます .

高分子化学: ピラジン誘導体の構造適応性により、高分子への組み込みが可能となり、安定性の向上と独自の特性を持つ材料が得られます .

作用機序

Target of Action

The primary target of 3,6-Dibromopyrazine-2-carbonitrile is the molecular structure of organic solar cells (OSCs). It acts as a solid additive to optimize the performance of OSCs .

Mode of Action

3,6-Dibromopyrazine-2-carbonitrile modulates the intermolecular interactions and improves the molecular packing within OSCs . This modulation and improvement are beneficial for charge generation, transport, and collection .

Biochemical Pathways

The compound affects the biochemical pathways involved in the power conversion efficiencies (PCEs) of OSCs . By enhancing the PCEs, 3,6-Dibromopyrazine-2-carbonitrile contributes to the overall performance of OSCs .

Result of Action

As a result of its action, a 19.67% PCE is achieved in the PTQ10/m-BTP-PhC6 binary devices, ranking amongst the highest values for OSCs . This demonstrates the significant molecular and cellular effects of 3,6-Dibromopyrazine-2-carbonitrile’s action .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3,6-Dibromopyrazine-2-carbonitrile plays a significant role in biochemical reactions due to its electron-deficient nature. It interacts with various enzymes, proteins, and other biomolecules, modulating their activity. For instance, it has been found to interact with cytochrome P450 enzymes, influencing their catalytic activity . The compound’s ability to modulate intermolecular interactions and improve molecular packing is beneficial for charge generation, transport, and collection in organic solar cells .

Cellular Effects

3,6-Dibromopyrazine-2-carbonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, the compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of 3,6-Dibromopyrazine-2-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electron-deficient nature allows it to form strong interactions with electron-rich biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 3,6-Dibromopyrazine-2-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-Dibromopyrazine-2-carbonitrile change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3,6-Dibromopyrazine-2-carbonitrile remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 3,6-Dibromopyrazine-2-carbonitrile vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress, apoptosis, and organ damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

3,6-Dibromopyrazine-2-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . The compound’s interactions with cytochrome P450 enzymes also play a crucial role in its metabolism and detoxification .

Transport and Distribution

Within cells and tissues, 3,6-Dibromopyrazine-2-carbonitrile is transported and distributed through interactions with transporters and binding proteins. The compound’s electron-deficient nature allows it to form strong interactions with specific transporters, facilitating its uptake and distribution . Additionally, 3,6-Dibromopyrazine-2-carbonitrile can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 3,6-Dibromopyrazine-2-carbonitrile is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For instance, it can localize to the mitochondria, where it affects oxidative phosphorylation and energy metabolism . Additionally, 3,6-Dibromopyrazine-2-carbonitrile can interact with nuclear proteins, influencing gene expression and chromatin structure .

特性

IUPAC Name |

3,6-dibromopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAUGAJRAONOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743849 | |

| Record name | 3,6-Dibromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351238-11-3 | |

| Record name | 3,6-Dibromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3,6-Dibromopyrazine-2-carbonitrile considered a promising building block for n-type organic semiconductors?

A1: 3,6-Dibromopyrazine-2-carbonitrile (and its derivative, 3,6-Dibromopyrazine-2,5-dicarbonitrile) exhibits several characteristics beneficial for n-type organic semiconductor development:

- Strong electron deficiency: The cyano groups (-CN) attached to the pyrazine ring enhance electron deficiency, making it suitable for electron transport. []

- Simple structure and facile synthesis: It can be synthesized in a few steps from readily available starting materials, contributing to cost-effectiveness. []

- Deep LUMO levels: Polymers incorporating this building block possess deep-lying lowest unoccupied molecular orbital (LUMO) energy levels, facilitating electron injection and transport, crucial for n-type performance in OTFTs and OTEs. []

Q2: How does the incorporation of 3,6-Dibromopyrazine-2-carbonitrile impact the performance of organic thermoelectric materials?

A2: When incorporated into polymers like P(DPP-CNPz) and P(DPP-DCNPz), 3,6-Dibromopyrazine-2-carbonitrile significantly enhances n-type electrical conductivity and power factors. This is attributed to the enhanced electron deficiency and deep LUMO levels, leading to efficient electron transport within the material. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)

![4-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1473722.png)

![tert-butyl 5-(6-phenylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473728.png)

![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)

![Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1473741.png)